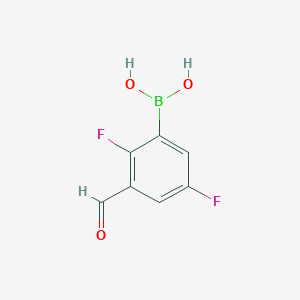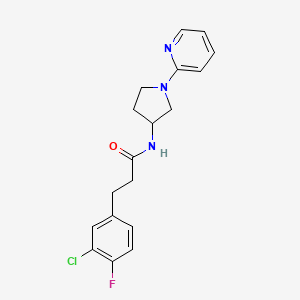
(2,5-二氟-3-甲醛基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,5-Difluoro-3-formylphenyl)boronic acid” is an organic compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(2,5-Difluoro-3-formylphenyl)boronic acid” is 1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They can also be used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .Physical And Chemical Properties Analysis
“(2,5-Difluoro-3-formylphenyl)boronic acid” has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .科学研究应用
Suzuki–Miyaura Coupling
(2,5-Difluoro-3-formylphenyl)boronic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of chemically differentiated fragments. The success of SM coupling stems from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. Specifically, this compound rapidly undergoes transmetalation with palladium(II) complexes, leading to the formation of new C–C bonds .
Fluoride-Selective Chemosignaling
Researchers have used (2,5-Difluoro-3-formylphenyl)boronic acid as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dyes. Its ability to interact with fluoride ions makes it valuable for sensing applications .
Dynamic Covalent Hydrogels for Cell Capture and Release
In the field of biomaterials, this compound has been employed in dynamic covalent hydrogels. The formation of boronic esters between phenylboronic acid and carbohydrates on cell surfaces enables efficient cell capture at slightly acidic pH (6.8) and subsequent cell detachment at neutral pH (7.8) with glucose as a trigger .
Selective Sphingosine Phosphate Receptor Antagonists
Researchers have utilized (2,5-Difluoro-3-formylphenyl)boronic acid as a reactant in the preparation of selective sphingosine phosphate receptor antagonists. These compounds play a role in modulating cellular signaling pathways and have potential therapeutic applications .
Catalytic Protodeboronation for Alkene Hydromethylation
This compound has been investigated in catalytic protodeboronation reactions. When paired with a Matteson–CH₂ homologation, it allows for formal anti-Markovnikov alkene hydromethylation—a valuable transformation in organic synthesis .
Biological Inhibitor of γ-Glutamyltranspeptidase
While less explored, (2,5-Difluoro-3-formylphenyl)boronic acid has shown inhibitory activity against γ-glutamyltranspeptidase, an enzyme involved in glutathione metabolism and implicated in various diseases .
作用机制
Target of Action
The primary target of (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction is due to its stability, readiness of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The molecular effect of (2,5-Difluoro-3-formylphenyl)boronic acid’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and material engineering .
Action Environment
The action of (2,5-Difluoro-3-formylphenyl)boronic acid is influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound is generally environmentally benign , which means it has minimal impact on the environment. It should be stored under inert gas at 2-8°c to maintain its stability and efficacy.
安全和危害
未来方向
Fluorinated boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . They are of great importance in various areas of bioorganic and medicinal chemistry . Future research may focus on further exploring the unique properties of these compounds and their potential applications.
属性
IUPAC Name |
(2,5-difluoro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWTFPLYNTOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-3-formylphenyl)boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-oxo-1-(2-propanoylhydrazinyl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2425881.png)
![2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2425884.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)


amine](/img/structure/B2425892.png)
![2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2425895.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2425899.png)

![(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2425901.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)
![3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2425904.png)